2-Octadecoxyethyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Octadecoxyethyl 2-methylprop-2-enoate is an organic compound belonging to the class of acrylates. It is characterized by the presence of a long octadecyl chain attached to an ethoxyethyl group, which is further connected to a methylprop-2-enoate moiety. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octadecoxyethyl 2-methylprop-2-enoate typically involves the esterification of octadecanol with 2-methylprop-2-enoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The final product is subjected to rigorous quality control measures to ensure consistency and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Octadecoxyethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers with desirable properties for coatings and adhesives.
Esterification: It can participate in esterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide are employed.
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are used under reflux conditions.
Major Products
Polymerization: Polymers with varying molecular weights and properties.
Hydrolysis: Octadecanol and 2-methylprop-2-enoic acid.
Esterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
2-Octadecoxyethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polymers for coatings, adhesives, and sealants.
Materials Science: Employed in the development of advanced materials with specific properties such as hydrophobicity and flexibility.
Biomedical Applications: Investigated for use in drug delivery systems and biocompatible materials.
Industrial Applications: Utilized in the production of specialty chemicals and additives for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Octadecoxyethyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization and form cross-linked networks. The long octadecyl chain imparts hydrophobic properties, while the ethoxyethyl and methylprop-2-enoate groups provide sites for chemical reactions. These properties make it suitable for applications requiring specific mechanical and chemical characteristics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylene glycol dimethacrylate: Another acrylate compound used in polymer synthesis.
Octadecyl methacrylate: Similar in structure but with a methacrylate group instead of a methylprop-2-enoate group.
Uniqueness
2-Octadecoxyethyl 2-methylprop-2-enoate is unique due to its combination of a long hydrophobic chain and reactive acrylate moiety. This combination allows for the formation of polymers with distinct properties, making it valuable in specialized applications .
Eigenschaften
CAS-Nummer |
52352-43-9 |
---|---|
Molekularformel |
C24H46O3 |
Molekulargewicht |
382.6 g/mol |
IUPAC-Name |
2-octadecoxyethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C24H46O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-21-22-27-24(25)23(2)3/h2,4-22H2,1,3H3 |
InChI-Schlüssel |
KOZZOZYINRDZOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOCCOC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.